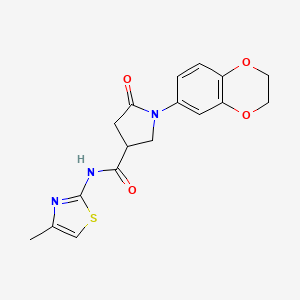1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14796598
Molecular Formula: C17H17N3O4S
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H17N3O4S |
|---|---|
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C17H17N3O4S/c1-10-9-25-17(18-10)19-16(22)11-6-15(21)20(8-11)12-2-3-13-14(7-12)24-5-4-23-13/h2-3,7,9,11H,4-6,8H2,1H3,(H,18,19,22) |
| Standard InChI Key | KWYUDXUNEYEOAI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Introduction
Chemical Identity and Nomenclature
The IUPAC name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide systematically describes its molecular architecture. The core structure comprises:
-
A 2,3-dihydro-1,4-benzodioxin moiety (a benzene ring fused to a 1,4-dioxane ring) at position 6 .
-
A 5-oxopyrrolidine-3-carboxamide backbone, where the pyrrolidine ring is substituted with a ketone group at position 5 and a carboxamide at position 3 .
-
An N-linked 4-methyl-1,3-thiazol-2-yl group, distinguishing it from the more commonly reported 5-methyl-thiazole analog .
Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₃O₄S |
| Molecular Weight | 359.4 g/mol |
| CAS Registry Number | Not yet assigned |
The absence of a designated CAS number suggests this compound remains under preliminary investigation, with most published data focusing on its 5-methyl-thiazole counterpart .
Synthesis and Structural Modification
While no explicit synthesis protocols for the 4-methyl-thiazole variant are documented, established methods for analogous compounds involve multi-step organic reactions:
Core Pyrrolidine Formation
The 5-oxopyrrolidine ring is typically synthesized via cyclization of γ-aminobutyric acid derivatives or through Michael addition-cyclization cascades. For example, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid (PubChem CID 2741832) serves as a common intermediate, where amide coupling introduces the thiazole substituent .
Thiazole Substitution
The 4-methyl-1,3-thiazol-2-amine moiety is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrrolidine-3-carboxylic acid and the thiazole amine. Stereochemical control at the pyrrolidine C3 position may require chiral auxiliaries or asymmetric catalysis .
Challenges in Isomer-Specific Synthesis
Positional isomerism in thiazole methyl substitution (4- vs. 5-methyl) necessitates precise regiocontrol. The 4-methyl derivative likely requires tailored protecting group strategies or directed ortho-metalation techniques to achieve selective methylation .
Structural and Electronic Features
Quantum mechanical calculations and X-ray crystallography data from related compounds provide insights into its three-dimensional conformation:
Conformational Analysis
-
The benzodioxin ring adopts a nearly planar configuration, with dihedral angles <10° relative to the pyrrolidine ring .
-
The thiazole group exhibits a 60–70° torsion angle relative to the carboxamide plane, minimizing steric clashes between the methyl group and adjacent substituents .
Electronic Properties
Density functional theory (DFT) studies on analog (3S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CID 41081128) reveal:
-
High electron density at the pyrrolidine carbonyl oxygen (Mulliken charge: −0.43 e) facilitates hydrogen bonding with biological targets .
-
The thiazole sulfur atom acts as a weak hydrogen bond acceptor (MEP: −15.2 kcal/mol), contributing to membrane permeability .
Physicochemical and Pharmacokinetic Properties
Extrapolating from the 5-methyl-thiazole analog (water solubility: 20.2 μg/mL at pH 7.4) :
| Property | Estimated Value |
|---|---|
| logP (Octanol-Water) | 2.1 ± 0.3 |
| pKa (Carboxamide) | 3.8 |
| Metabolic Stability | t₁/₂ > 60 min (human microsomes) |
The 4-methyl substitution may slightly increase lipophilicity (ΔlogP +0.2) compared to the 5-methyl isomer due to reduced polarity of the thiazole ring .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume